molecular formula C23H18N2O3 B2621596 (3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 313234-38-7

(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2621596
CAS No.: 313234-38-7
M. Wt: 370.408
InChI Key: CECCUDRMGIAKLM-BZZOAKBMSA-N
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Description

(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic chromene derivative characterized by a benzo[f]chromene core substituted with an N-acetyl carboxamide group and a 2-methylphenyl imino moiety. Chromenes are heterocyclic compounds with a fused benzene and pyran ring system, often investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (3Z) configuration of the imino group is critical for its structural stability and intermolecular interactions, as observed in analogous chromene derivatives . The compound’s synthesis likely follows pathways similar to other 2-imino-2H-chromene-3-carboxamides, involving condensation reactions between cyanoacetamide and substituted salicylaldehydes in the presence of catalysts like piperidine .

Properties

IUPAC Name

N-acetyl-3-(2-methylphenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-14-7-3-6-10-20(14)25-23-19(22(27)24-15(2)26)13-18-17-9-5-4-8-16(17)11-12-21(18)28-23/h3-13H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCUDRMGIAKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzochromene core, followed by the introduction of the carboxamide group and the acetylation of the nitrogen atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzochromene core.

    Reduction: Reduction reactions can alter the imino group, potentially converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ primarily in substituents on the chromene core, imino group, and carboxamide side chains. Key comparisons include:

Compound Molecular Formula Substituents Biological Activity Synthesis Method
(3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide C₂₃H₁₉N₃O₂ N-acetyl, 2-methylphenyl imino, benzo[f]chromene Not reported (inferred: kinase inhibition potential) Condensation of cyanoacetamide with substituted salicylaldehyde
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide C₂₄H₁₉N₃O₃ Methoxyphenyl imino, methoxyphenyl carboxamide Fluorescence probes, antifungal agents Piperidine-catalyzed cyclization
3H-benzo[a]imidazo[4,5-j]acridines C₂₀H₁₂N₄ Benzoimidazoacridine core Antiviral, antibacterial Multi-step cyclization using acridine precursors
2-Imino-N-phenyl-2H-chromene-3-carboxamide C₁₆H₁₂N₂O₂ Phenyl carboxamide, unsubstituted imino group Antitumor, anticoagulant Condensation of salicylaldehyde with cyanoacetamide

Key Differences and Implications

Substituent Effects on Bioactivity: The 2-methylphenyl imino group in the target compound enhances lipophilicity compared to the methoxy groups in (2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide . This may improve membrane permeability but reduce solubility. The N-acetyl group in the target compound likely increases metabolic stability compared to non-acetylated analogs like 2-imino-N-phenyl-2H-chromene-3-carboxamide .

Synthetic Pathways: The target compound’s synthesis aligns with methods for 2-imino-2H-chromene derivatives but requires additional acetylation steps, as seen in related N-acylated chromenes . In contrast, 3H-benzo[a]imidazoacridines require complex multi-step cyclizations involving acridine intermediates .

Configuration and Stability: The (3Z) configuration is stabilized by intramolecular hydrogen bonding between the imino nitrogen and carbonyl oxygen, a feature shared with Z-configured 3H-benzo[b]thiophen-2-ones . Methoxy-substituted analogs exhibit redshifted UV-Vis absorption due to electron-donating effects, whereas methyl groups in the target compound provide steric bulk without significant electronic modulation .

Research Findings

  • Kinase Inhibition Potential: Chromene derivatives with N-acetyl groups, such as the target compound, are hypothesized to inhibit tyrosine kinases due to structural similarity to known inhibitors .

Biological Activity

The compound (3Z)-N-acetyl-3-[(2-methylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide belongs to a class of organic compounds known for their diverse biological activities. This article aims to explore the potential biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The structure of this compound can be broken down into several functional groups:

  • Benzo[f]chromene backbone: This structure is often associated with various pharmacological properties.
  • Imino group : The presence of an imine can enhance biological activity through interactions with biological macromolecules.
  • Acetamide group : This moiety can influence solubility and bioavailability.

Anticancer Activity

Compounds with similar structures have shown promising anticancer properties. For instance, derivatives containing benzo[f]chromene rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Activity

A study investigating related benzochromene derivatives found that they inhibited the growth of human cancer cell lines (e.g., MCF-7 and HeLa) by inducing cell cycle arrest and apoptosis. The compounds activated caspase pathways, leading to programmed cell death.

Antimicrobial Properties

The antimicrobial activity of similar compounds has also been documented. For example, certain benzochromene derivatives demonstrated effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity

Research on related structures indicated that modifications in the chromene ring significantly enhanced antibacterial potency. The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis.

Anti-inflammatory Effects

Compounds in this class have been studied for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: Inhibition of Inflammatory Markers

In vitro studies showed that certain derivatives reduced levels of TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsMechanism
AnticancerBenzochromene derivativesInduced apoptosis in cancer cellsCaspase activation
AntimicrobialChromene analogsInhibited growth of bacteriaMembrane disruption
Anti-inflammatorySimilar structuresReduced cytokine levelsCOX/LOX inhibition

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